Cas no 158605-06-2 (4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl)
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Bis(1,2,2-triphenylvinyl)-1,1'-biphenyl
- 1,1'-Biphenyl, 4,4'-bis(1,2,2-triphenylethenyl)-
- BTPE
- 4,4′-Bis(1,2,2-triphenylethenyl)biphenyl
- 4,4′-Bis(triphenylethenyl)-1,1′-biphenyl
- 4,4'-bis(1,2,2-triphenylvinyl)biphenyl
- 4,4 inverted exclamation marka-Bis(1,2,2-triphenylvinyl)-1,1 inverted exclamation marka-biphenyl
- 4,4'-Bis(1,2,2-triphenylethenyl)biphenyl
- 4,4'-BIS(1,2,2-TRIPHENYLETHENYL)-1,1'-BIPHENYL
- 158605-06-2
- 4,4-Bis(1,2,2-triphenylethenyl)-1,1-biphenyl
- HS-3019
- 1-(1,2,2-triphenylethenyl)-4-[4-(1,2,2-triphenylethenyl)phenyl]benzene
- 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl
-
- Inchi: 1S/C52H38/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42)51(45-27-15-5-16-28-45)47-35-31-39(32-36-47)40-33-37-48(38-34-40)52(46-29-17-6-18-30-46)50(43-23-11-3-12-24-43)44-25-13-4-14-26-44/h1-38H
- InChI Key: AYYZYPOAOFTMPC-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(/C(/C3=CC=CC=C3)=C(\C3=CC=CC=C3)/C3=CC=CC=C3)C=C2)=CC=C(/C(/C2=CC=CC=C2)=C(\C2=CC=CC=C2)/C2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 662.297351212g/mol
- Monoisotopic Mass: 662.297351212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 52
- Rotatable Bond Count: 9
- Complexity: 971
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 15.6
- Topological Polar Surface Area: 0Ų
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl Security Information
- Hazardous Material transportation number:NONH for all modes of transport
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 797308-500MG |
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl |
158605-06-2 | 500MG |
¥3750.49 | 2022-02-24 |
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl (CAS No. 158605-06-2): An Overview of Its Properties and Applications
4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl (CAS No. 158605-06-2) is a complex organic compound that has garnered significant attention in the fields of materials science and organic chemistry due to its unique structural and electronic properties. This compound belongs to the class of conjugated organic materials and is characterized by its extended π-electron system, which confers it with remarkable optical and electronic characteristics.
The molecular structure of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl consists of a central biphenyl core with two triphenylvinyl substituents attached at the 4,4′ positions. The triphenylvinyl groups are known for their strong electron-donating properties and their ability to form stable radical cations. This combination of structural features results in a molecule with high photostability and excellent charge transport properties.
Recent research has focused on the potential applications of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl in various advanced technologies. One notable area of interest is its use in organic light-emitting diodes (OLEDs). The compound's strong photoluminescence and high quantum yield make it an attractive candidate for use as a dopant or host material in OLED devices. Studies have shown that incorporating 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl into OLEDs can significantly enhance device performance by improving luminous efficiency and operational stability.
In addition to its applications in OLEDs, 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl has also been explored for use in organic photovoltaic (OPV) cells. The compound's ability to absorb light across a broad spectrum and its efficient charge separation properties make it a promising material for enhancing the power conversion efficiency of OPV devices. Recent studies have demonstrated that blending 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl with other donor or acceptor materials can lead to improved device performance and stability.
The synthesis of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl typically involves a multi-step process that includes the formation of the biphenyl core and the subsequent attachment of the triphenylvinyl groups. Common synthetic routes include the use of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Stille coupling. These methods allow for high yields and excellent purity of the final product.
The physical properties of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl, including its melting point and solubility characteristics, are crucial for its practical applications. The compound is generally insoluble in water but exhibits good solubility in common organic solvents such as toluene and chloroform. This solubility profile facilitates its processing into thin films or other forms suitable for device fabrication.
Spectroscopic studies have provided valuable insights into the electronic structure and optical properties of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl. Ultraviolet-visible (UV-Vis) spectroscopy reveals strong absorption bands in the visible region of the spectrum due to π→π* transitions within the conjugated system. Fluorescence spectroscopy shows intense emission at longer wavelengths, indicating efficient intramolecular charge transfer processes.
Theoretical calculations using density functional theory (DFT) have further elucidated the electronic structure of 4,4′-Bis(1,2,2-triphenylvinyl)-1,1′-biphenyl. These calculations predict a low lying highest occupied molecular orbital (HOMO) level and a high lying lowest unoccupied molecular orbital (LUMO) level, which are favorable for efficient charge transport in organic electronic devices.
In conclusion, 4,4′-Bis(1,2,2-triphenylviny l)- ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ - - - - - - - - - - - - - - - - - - - - - - - - ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ́ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ´ ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ` ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ' ” ” ” ” ” ” ” ” ” ” ” ” ” ” ” ” ” ” “ “ “ “ “ “ “ “ “ “ “ “ “ “ “ “ “ " " " " " " " " " " " " " " " " ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ‘ ’ ’ ’ ’ ’ ’ ’ ’ ’ ’ ’ ’ ’ ′ ′ ′ ′ ′ ′ ′ ′ ′ ° ° ° ° ° ° . . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : ; ; ! ! ? ? . . , , : : 。
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